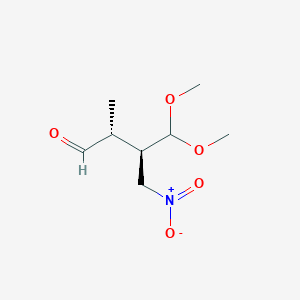
(2R,3R)-4,4-dimethoxy-2-methyl-3-(nitromethyl)butanal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,3R)-4,4-dimethoxy-2-methyl-3-(nitromethyl)butanal: is an organic compound with a complex structure that includes both nitro and aldehyde functional groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2R,3R)-4,4-dimethoxy-2-methyl-3-(nitromethyl)butanal typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as a substituted butanal.
Nitromethylation: Introduction of the nitromethyl group can be achieved using nitromethane in the presence of a base like sodium hydroxide.
Dimethoxylation: The dimethoxy groups are introduced through a reaction with methanol and an acid catalyst.
Stereoselective Synthesis: Ensuring the (2R,3R) configuration requires chiral catalysts or reagents to control the stereochemistry.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency.
化学反応の分析
Types of Reactions:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions with strong nucleophiles like sodium ethoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride, mild temperatures.
Substitution: Sodium ethoxide, strong nucleophiles, typically in an aprotic solvent.
Major Products:
Oxidation: Corresponding carboxylic acid.
Reduction: Corresponding amine.
Substitution: Products with substituted groups replacing the methoxy groups.
科学的研究の応用
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Chiral Catalysts: The (2R,3R) configuration makes it useful in the development of chiral catalysts for asymmetric synthesis.
Biology:
Biochemical Studies: Utilized in studies involving enzyme interactions and metabolic pathways due to its unique structure.
Medicine:
Drug Development: Potential precursor or intermediate in the synthesis of pharmaceutical compounds.
Industry:
Material Science: Used in the development of new materials with specific properties, such as polymers or resins.
作用機序
The mechanism of action of (2R,3R)-4,4-dimethoxy-2-methyl-3-(nitromethyl)butanal depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, influencing metabolic pathways. The nitro and aldehyde groups can participate in various chemical reactions, altering the compound’s behavior and interactions.
類似化合物との比較
(2R,3R)-4,4-dimethoxy-2-methyl-3-(hydroxymethyl)butanal: Similar structure but with a hydroxymethyl group instead of a nitromethyl group.
(2R,3R)-4,4-dimethoxy-2-methyl-3-(aminomethyl)butanal: Similar structure but with an aminomethyl group instead of a nitromethyl group.
Uniqueness:
- The presence of both nitro and aldehyde groups in (2R,3R)-4,4-dimethoxy-2-methyl-3-(nitromethyl)butanal provides unique reactivity and potential for diverse chemical transformations.
- The (2R,3R) configuration adds to its value in stereoselective synthesis and chiral applications.
特性
CAS番号 |
847040-97-5 |
|---|---|
分子式 |
C8H15NO5 |
分子量 |
205.21 g/mol |
IUPAC名 |
(2R,3R)-4,4-dimethoxy-2-methyl-3-(nitromethyl)butanal |
InChI |
InChI=1S/C8H15NO5/c1-6(5-10)7(4-9(11)12)8(13-2)14-3/h5-8H,4H2,1-3H3/t6-,7-/m0/s1 |
InChIキー |
ODTYCYJCXRQAKT-BQBZGAKWSA-N |
異性体SMILES |
C[C@@H](C=O)[C@H](C[N+](=O)[O-])C(OC)OC |
正規SMILES |
CC(C=O)C(C[N+](=O)[O-])C(OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5H-Imidazo[1,2-b]pyrazole-3,5,6-triamine](/img/structure/B14186639.png)
![Benzene, 1-(3-butenyl)-2-[(S)-(4-methylphenyl)sulfinyl]-](/img/structure/B14186645.png)






![1,1'-[1,3-Phenylenebis(oxy)]bis(2-phenoxybenzene)](/img/structure/B14186680.png)
![Ethyl 4-{[2-(4-chlorophenoxy)hexyl]oxy}benzoate](/img/structure/B14186683.png)

![(1E)-1-(1H-indol-3-ylmethylidene)-3-[(E)-1H-indol-3-ylmethylideneamino]thiourea](/img/structure/B14186695.png)
![{4-[(E)-(Phenylimino)methyl]phenyl}methanol](/img/structure/B14186699.png)
![Carbamic acid, [1-(4-fluorophenyl)-3-butenyl]-, phenylmethyl ester](/img/structure/B14186707.png)
